REACTION_CXSMILES
|
[Na].Cl[C:3]1[C:8]([C:9]#[N:10])=[C:7]([CH3:11])[CH:6]=[C:5]([CH3:12])[N:4]=1.[CH3:13][OH:14]>>[CH3:13][O:14][C:3]1[C:8]([C:9]#[N:10])=[C:7]([CH3:11])[CH:6]=[C:5]([CH3:12])[N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1C#N)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISSOLUTION
|
Details
|
was mostly dissolved
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (petroleum ether/EtOAc, 10:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC(=C1C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |